molecular formula C10H9F4NO B8317940 Benzamide, 5-fluoro-N,N-dimethyl-2-(trifluoromethyl)-

Benzamide, 5-fluoro-N,N-dimethyl-2-(trifluoromethyl)-

Cat. No. B8317940
M. Wt: 235.18 g/mol
InChI Key: SCCBEHSKSTXKBX-UHFFFAOYSA-N
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Patent
US09150575B2

Procedure details

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (hereinafter, referred to as EDC, 2.67 g, 13.93 mmol), 1-hydroxybenzotriazole monohydrate (140 mg, 0.91 mmol), and dimethylamine (2.0 M solution in THF, 10.0 mL, 20.0 mmol) were added at room temperature to a solution of 5-fluoro-2-(trifluoromethyl)benzoic acid (1.93 g, 9.27 mmol) in dichloromethane (50 mL), and the mixture was stirred at room temperature for 5 hours. A saturated ammonium chloride aqueous solution was added to the reaction solution, followed by extraction with dichloromethane. The obtained organic layer was washed with brine and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-60/40 (gradient)] to obtain the title compound (1.32 g, yield: 61%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
1.93 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:4]=[C:5]=NCCCN(C)C)C.O.ON1C2C=CC=CC=2N=N1.CNC.[F:27][C:28]1[CH:29]=[CH:30][C:31]([C:37]([F:40])([F:39])[F:38])=[C:32]([CH:36]=1)[C:33](O)=[O:34].[Cl-].[NH4+]>ClCCl>[F:27][C:28]1[CH:29]=[CH:30][C:31]([C:37]([F:40])([F:39])[F:38])=[C:32]([CH:36]=1)[C:33]([N:4]([CH3:5])[CH3:2])=[O:34] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
140 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CNC
Step Five
Name
Quantity
1.93 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
WASH
Type
WASH
Details
The obtained organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-60/40 (gradient)]

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)N(C)C)C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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